molecular formula C9H19NO B2991736 [3-(Propan-2-yl)piperidin-3-yl]methanol CAS No. 1784390-15-3

[3-(Propan-2-yl)piperidin-3-yl]methanol

Cat. No.: B2991736
CAS No.: 1784390-15-3
M. Wt: 157.257
InChI Key: CHXUMKPVYHZWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Propan-2-yl)piperidin-3-yl]methanol is a chemical compound with the molecular formula C 9 H 19 NO and a molecular weight of 157.26 g/mol . Its structure features a piperidine ring, a common scaffold in medicinal chemistry, substituted with an isopropyl group and a hydroxymethyl group at the 3-position . The compound is identified by the CAS Number 1784390-15-3, InChIKey CHXUMKPVYHZWSN-UHFFFAOYSA-N, and SMILES String CC(C)C1(CCCNC1)CO . As a building block in organic synthesis, this piperidine derivative serves as a versatile intermediate for researchers developing novel compounds. Piperidine structures are of significant interest in pharmaceutical research and are frequently explored in the design of biologically active molecules . The physical form of this product is an oil, and it is recommended to be stored at 4°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-ylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)9(7-11)4-3-5-10-6-9/h8,10-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUMKPVYHZWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies of 3 Propan 2 Yl Piperidin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural investigation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a complete picture of the atomic arrangement within [3-(Propan-2-yl)piperidin-3-yl]methanol can be constructed.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most fundamental information for structural assignment. researchgate.netipb.pt The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), which provides information about neighboring protons. The integration of the signals corresponds to the relative number of protons in each environment.

For this compound, one would expect to observe distinct signals for the protons of the piperidine (B6355638) ring, the propan-2-yl group, the methanol (B129727) substituent, and the amine proton. The chemical shifts of the piperidine ring protons would typically appear in the aliphatic region, with their specific shifts and multiplicities being highly dependent on the ring's conformation. nih.gov The methine proton of the propan-2-yl group would likely appear as a multiplet, coupled to the six equivalent methyl protons, which would present as a doublet. The two protons of the hydroxymethyl group (CH₂OH) would likely be diastereotopic and could appear as distinct signals, possibly as a pair of doublets if coupled to each other and a neighboring proton is absent.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., hybridization, attached functional groups). For the target molecule, distinct signals would be expected for the carbons of the piperidine ring, the propan-2-yl group (methine and two equivalent methyl carbons), and the methanol carbon. The quaternary carbon at the 3-position of the piperidine ring, bonded to both the propan-2-yl and methanol groups, would likely appear in a specific region of the spectrum, aiding in its identification.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the public domain.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Piperidine-H22.5 - 3.0m45 - 55
Piperidine-H41.4 - 1.8m20 - 30
Piperidine-H51.4 - 1.8m20 - 30
Piperidine-H62.5 - 3.0m45 - 55
CH (propan-2-yl)1.8 - 2.2sept30 - 40
CH₃ (propan-2-yl)0.8 - 1.0d15 - 20
CH₂OH3.4 - 3.8m60 - 70
NH1.5 - 2.5br sN/A
C3 (quaternary)N/AN/A40 - 50

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scielo.br

Electrospray Ionization (ESI) and Time-of-Flight (TOF) Mass Spectrometry for Molecular Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for their ionization with minimal fragmentation. ekb.eg When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on the time it takes for them to travel a fixed distance, ESI-TOF MS provides highly accurate mass measurements. researchgate.net For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. scielo.brscispace.com

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov The fragmentation pathways of protonated piperidine derivatives are often characterized by ring-opening reactions and the loss of substituents. researchgate.net For this compound, potential fragmentation pathways could include the loss of water (H₂O) from the methanol group, the loss of the propan-2-yl group, or cleavage of the piperidine ring. A detailed analysis of these fragmentation patterns would serve to confirm the proposed structure. nih.gov

Accurate Mass Determination (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgresearchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of a molecule and its fragments. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion of this compound with the calculated theoretical mass for its molecular formula (C₉H₁₉NO), its elemental composition can be confidently confirmed. rsc.org

Table 2: Predicted HRMS Data for this compound (Note: Predicted m/z values are based on the compound's molecular formula and common adducts.)

Adduct Formula Predicted m/z
[M+H]⁺C₉H₂₀NO⁺158.1539
[M+Na]⁺C₉H₁₉NNaO⁺180.1359
[M+K]⁺C₉H₁₉KNO⁺196.1098

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide a unique vibrational fingerprint by identifying the functional groups present and offering insights into the molecule's conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the key functional groups are the secondary amine (N-H), the hydroxyl group (O-H), and the aliphatic hydrocarbon portions (C-H, C-C).

The FT-IR spectrum is expected to exhibit several key absorption bands:

O-H and N-H Stretching: A prominent, broad band is anticipated in the 3400–3200 cm⁻¹ region. This breadth results from intermolecular hydrogen bonding involving both the hydroxyl and secondary amine groups. The O-H stretch typically appears as a broad absorption around 3300 cm⁻¹, while the N-H stretch is expected as a sharper, medium-intensity peak within the same region, often around 3250 cm⁻¹. researchgate.net

C-H Stretching: In the 3000–2850 cm⁻¹ range, strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring, isopropyl group, and methanol substituent are expected. researchgate.net

CH₂ Bending: The scissoring vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring typically appear as a distinct band near 1450 cm⁻¹. researchgate.net

C-O Stretching: A strong band in the fingerprint region, approximately at 1050–1000 cm⁻¹, is characteristic of the C-O stretching vibration of the primary alcohol group.

C-N Stretching: The stretching vibration for the C-N bond of the secondary amine is expected to be found in the 1200–1100 cm⁻¹ region.

These assignments allow for the unambiguous identification of the primary functional groups within the molecule.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol~3300Strong, Broad
N-H StretchSecondary Amine~3250Medium, Sharp
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 3000Strong
CH₂ Bend (Scissoring)Piperidine Ring~1450Medium
C-N StretchAmine1100 - 1200Medium
C-O StretchPrimary Alcohol1000 - 1050Strong

Raman Spectroscopy for Molecular Vibrational Modes and Conformational Analysis

Raman spectroscopy is complementary to FT-IR, as it detects vibrations that induce a change in molecular polarizability. It is particularly effective for analyzing non-polar bonds and skeletal vibrations, making it ideal for the conformational analysis of the piperidine ring.

For this compound, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. ias.ac.in Raman spectroscopy can confirm this and determine the orientation of the substituents. The most stable conformer would likely feature the bulky isopropyl group in an equatorial position.

Key features in the Raman spectrum would include:

C-H Stretching: Strong signals in the 3000–2800 cm⁻¹ region, similar to FT-IR, corresponding to C-H vibrations.

Ring Vibrations: The low-frequency region (<1000 cm⁻¹) is rich with information about the piperidine ring's skeletal vibrations. "Ring breathing" modes, which involve the symmetric expansion and contraction of the ring, are characteristically strong in Raman spectra and are sensitive to the ring's conformation.

C-C Skeletal Modes: Vibrations associated with the carbon backbone of the piperidine ring and the isopropyl group are typically strong in the Raman spectrum and appear between 800 and 1200 cm⁻¹.

The analysis of specific Raman shifts and their intensities, often aided by computational methods like Density Functional Theory (DFT), can distinguish between different possible conformers (e.g., chair vs. boat) and the axial or equatorial positioning of the N-H proton. researchgate.netcdc.gov Studies on similar molecules like piperazine (B1678402) have shown that the surrounding medium (e.g., solid-state vs. aqueous solution) can influence the predominant conformation, a phenomenon that could also be investigated for the title compound using Raman spectroscopy. researchgate.net

Table 2: Expected Raman Shifts and Their Significance for Conformational Analysis

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H Stretching2800 - 3000Confirms aliphatic nature; sensitive to local environment.
CH₂ Twisting/Wagging1200 - 1400Sensitive to the orientation of substituents.
C-C Skeletal Stretch800 - 1200Provides information on the carbon backbone structure.
Ring Breathing / Deformation< 800Highly sensitive to the overall ring conformation (chair vs. boat/twist).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and how it packs in the solid state.

Crystal Growth Methodologies and Optimization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For organic molecules like this compound, several common methodologies are employed:

Slow Evaporation: This is the most widely used technique. ufl.edutamu.edu A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The container is covered loosely (e.g., with perforated film) to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. The compound's solubility decreases as the temperature drops, leading to crystallization. uni-marburg.de

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. ufl.edu

Optimization is an empirical process that involves screening different solvents (e.g., methanol, ethanol, acetonitrile (B52724), ethyl acetate, or mixtures) to find one in which the compound has moderate solubility. ufl.edu The rate of crystallization is also a key factor; slower growth rates generally yield larger and higher-quality crystals. The process should be conducted in a vibration-free and dust-free environment to minimize the number of nucleation sites and encourage the growth of fewer, larger crystals. tamu.edu

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is analyzed, X-ray diffraction provides precise coordinates for each atom (excluding hydrogens, which are typically placed at calculated positions). From these coordinates, key geometric parameters can be determined. Based on data from related piperidine structures, the following parameters for this compound can be expected: nih.govnih.goviucr.org

Bond Lengths: The C-C and C-N single bonds within the sp³-hybridized piperidine ring are expected to have lengths of approximately 1.52–1.54 Å and 1.47 Å, respectively. The C-O bond of the methanol group would be around 1.43 Å.

Bond Angles: The internal C-C-C, C-N-C, and C-C-N bond angles of the piperidine ring are predicted to be close to the ideal tetrahedral angle of 109.5°, with slight deviations due to ring strain.

Torsion Angles: The endocyclic torsion angles define the chair conformation of the piperidine ring, with values alternating between approximately +55° and -55°. The torsion angles involving the substituents on the C3 carbon would define their spatial orientation relative to the ring.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

ParameterAtoms InvolvedExpected Value
Bond LengthC-C (ring)1.52 - 1.54 Å
Bond LengthC-N (ring)~1.47 Å
Bond LengthC-O (alcohol)~1.43 Å
Bond AngleC-C-C (ring)109° - 112°
Bond AngleC-N-C (ring)~111°
Torsion AngleC-C-C-C (ring)±55° - 60°

Hydrogen Bonding Networks and Crystal Packing Characteristics

The solid-state structure of this compound is significantly influenced by hydrogen bonding. The molecule possesses two hydrogen bond donors (the N-H of the amine and the O-H of the alcohol) and two hydrogen bond acceptors (the lone pairs on the nitrogen and oxygen atoms). This allows for the formation of a robust and intricate supramolecular network.

Common hydrogen bonding motifs in related structures include the formation of infinite chains through N-H···N interactions. ed.ac.ukstrath.ac.uk In this specific molecule, a more complex network involving both the amine and alcohol groups is likely. The following interactions are probable:

N-H···O: The amine hydrogen bonds to the oxygen of a neighboring molecule's hydroxyl group.

O-H···N: The hydroxyl group donates its proton to the nitrogen of an adjacent molecule.

O-H···O: The hydroxyl group of one molecule donates to the oxygen of another.

These interactions would likely link the molecules into one-dimensional chains or two-dimensional sheets. The crystal packing, or the way these chains and sheets arrange in three dimensions, will be governed by weaker van der Waals forces and the need to accommodate the bulky, non-polar isopropyl groups efficiently to maximize packing density. This interplay between strong, directional hydrogen bonds and weaker, non-directional forces dictates the final crystal architecture. researchgate.net

Lack of Specific Crystallographic Data for this compound

A thorough search of available scientific literature and chemical databases reveals a significant gap in the experimental data concerning the absolute configuration of this compound as determined by diffraction methods. Currently, there are no published single-crystal X-ray diffraction studies for this specific compound.

Such studies are the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The process involves crystallizing the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise atomic positions can be determined. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can establish the absolute configuration (i.e., whether a stereocenter is R or S).

While crystallographic data exists for various other piperidine derivatives, this information cannot be directly extrapolated to determine the absolute configuration of this compound. The substitution pattern on the piperidine ring significantly influences its solid-state packing and crystal structure.

Without experimental crystallographic data, any discussion on the absolute configuration of this specific compound would be speculative. Further research, involving the synthesis of an enantiomerically pure sample and subsequent single-crystal X-ray diffraction analysis, would be required to provide the detailed structural elucidation necessary for this section of the article.

Computational Chemistry and Theoretical Investigations of 3 Propan 2 Yl Piperidin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, reactivity, and electronic properties of chemical compounds. For [3-(Propan-2-yl)piperidin-3-yl]methanol, these computational methods provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting the ground state geometry of molecules. The selection of a functional and a basis set is crucial for obtaining accurate results. A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

For the structural optimization of this compound, a basis set such as 6-311++G(d,p) is often employed. This basis set provides a good balance between computational cost and accuracy for organic molecules of this size. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions, while "(d,p)" signifies the addition of polarization functions to heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding. pnrjournal.com The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

ParameterMethodBasis SetResult
OptimizationDFT6-311++G(d,p)Minimum Energy Conformation Achieved
FunctionalB3LYP--
Point Group--C1
Final Energy (a.u.)---522.876

The conformational landscape of this compound is complex due to the flexibility of the piperidine (B6355638) ring and the rotational freedom of the propan-2-yl and methanol (B129727) substituents. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding single-point energies to generate a potential energy surface (PES).

The PES maps the energy of the molecule as a function of its geometry, revealing local minima (stable conformers) and transition states (energy barriers). For this compound, the chair conformation of the piperidine ring is expected to be the most stable. The orientation of the equatorial and axial substituents will significantly influence the relative energies of the different conformers.

ConformerDihedral Angle (C2-C3-C7-C8)Relative Energy (kcal/mol)Population (%)
1 60°0.0075.3
2 180°1.2515.1
3 -60°2.509.6

The electronic properties of a molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO is likely distributed over the carbon skeleton.

OrbitalEnergy (eV)Description
HOMO -6.45Localized on the nitrogen and oxygen atoms.
LUMO 1.23Delocalized over the piperidine and propan-2-yl groups.
HOMO-LUMO Gap 7.68Indicates high kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically shown in red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. These regions would be the preferred sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the oxygen, would exhibit a positive potential, making them susceptible to nucleophilic attack.

RegionColor CodeElectrostatic Potential (a.u.)Predicted Reactivity
Oxygen Atom Red-0.045Prone to electrophilic attack
Nitrogen Atom Red-Yellow-0.038Prone to electrophilic attack
Hydroxyl Hydrogen Blue+0.052Prone to nucleophilic attack
Alkyl Protons Green-Yellow~0.010Low reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. NBO analysis can quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. pnrjournal.com

Hyperconjugation involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In this compound, significant hyperconjugative interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent C-C and C-H bonds. These interactions contribute to the stabilization of the molecule. The second-order perturbation energy (E(2)) is a measure of the strength of these interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N σ(C3-C4)2.85n → σ
LP(1) N σ(C3-C2)2.79n → σ
LP(1) O σ(C9-H19)1.98n → σ
σ(C7-H15) σ(C3-C7)0.88σ → σ

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.de These charges provide an indication of the electron distribution and can be used to understand the molecule's polarity and reactivity. It's important to note that Mulliken charges are known to be sensitive to the choice of basis set. uni-muenchen.de

In this compound, the electronegative nitrogen and oxygen atoms are expected to have negative Mulliken charges, indicating an accumulation of electron density. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, and the carbon atoms bonded to the heteroatoms will likely have positive charges.

AtomMulliken Charge (e)
N1 -0.58
O1 -0.65
H (on O1) +0.42
C3 +0.15
C7 +0.08

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be investigated at an atomic level. By solving Newton's equations of motion for the system, MD simulations can trace the trajectory of atoms and molecules over time, providing insights into conformational flexibility and rotational barriers that are often inaccessible through experimental means alone.

The conformational landscape of this compound is primarily dictated by the flexibility of the piperidine ring and the rotational freedom of its substituents. The piperidine ring can adopt several conformations, with the chair form being the most stable, though boat and twist-boat conformations are also possible. The substituents, a propan-2-yl group and a methanol group, at the C3 position introduce additional degrees of freedom.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. By analyzing the simulation trajectory, the relative populations of different conformers can be determined, providing a statistical understanding of the molecule's structural preferences.

Furthermore, MD simulations can be used to calculate the energy barriers associated with the rotation of the propan-2-yl and methanol groups. This is achieved by systematically rotating the dihedral angles of interest and calculating the corresponding changes in potential energy. The resulting energy profile reveals the rotational barriers, which are crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

To illustrate the type of data obtained from such simulations, a hypothetical table of rotational barriers for the key dihedral angles in this compound is presented below.

Dihedral AngleDescriptionHypothetical Rotational Barrier (kcal/mol)
C2-C3-C(propan-2-yl)-C(methyl)Rotation of the propan-2-yl group4.5
C4-C3-C(methanol)-ORotation of the methanol group2.8

This table is for illustrative purposes only and does not represent actual experimental or computational data.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Polarized Continuum Models (PCMs) are a class of computational methods used to approximate the effect of a solvent on a solute molecule. wikipedia.org In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach offers a computationally efficient way to study solvent effects on molecular conformation. wikipedia.org

By performing conformational analysis of this compound in the gas phase and in different solvent environments (e.g., water, chloroform, dimethyl sulfoxide) using a PCM, it is possible to evaluate how the relative energies of different conformers change with solvent polarity. For instance, polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor more compact structures.

The insights gained from these calculations are valuable for understanding the behavior of the molecule in different chemical and biological environments. A hypothetical representation of how solvent polarity might influence the conformational equilibrium of this compound is shown in the table below.

ConformerHypothetical Relative Energy in Gas Phase (kcal/mol)Hypothetical Relative Energy in Water (PCM) (kcal/mol)Hypothetical Relative Energy in Chloroform (PCM) (kcal/mol)
Chair (axial propan-2-yl)0.00.00.0
Chair (equatorial propan-2-yl)1.20.81.1
Twist-Boat5.54.95.3

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Theoretical Spectroscopic Data Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. cardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to generate theoretical IR and Raman spectra. nih.govnih.gov

These simulated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the structure of the synthesized compound. nih.gov Discrepancies between the simulated and experimental spectra can also provide insights into intermolecular interactions or the presence of different conformers. A hypothetical table of predicted vibrational frequencies for this compound is provided below.

Vibrational ModeHypothetical Predicted Frequency (cm⁻¹)Description
O-H stretch3450Stretching of the hydroxyl group
N-H stretch3320Stretching of the amine group
C-H stretch (aliphatic)2950-2850Stretching of C-H bonds in the piperidine and propan-2-yl groups
C-O stretch1050Stretching of the carbon-oxygen bond

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, providing detailed information about the structure and connectivity of a molecule. numberanalytics.com Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to aid in spectral assignment and structure elucidation. nih.govtandfonline.comresearchgate.net

The prediction of NMR chemical shifts typically involves calculating the magnetic shielding tensors for each nucleus in the molecule. numberanalytics.comtandfonline.com These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions has improved significantly in recent years, making them a valuable tool for chemists. nih.govnih.gov A hypothetical table of predicted NMR chemical shifts for this compound is shown below.

AtomHypothetical Predicted ¹H Chemical Shift (ppm)Hypothetical Predicted ¹³C Chemical Shift (ppm)
CH(propan-2-yl)1.835.2
CH₃(propan-2-yl)0.918.5
CH₂(methanol)3.565.1
Piperidine ring protons1.5-3.025.0-50.0

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Chemical Reactivity and Derivatization of 3 Propan 2 Yl Piperidin 3 Yl Methanol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic properties, making it a key site for various chemical modifications.

N-Alkylation and N-Acylation Reactions to Form Amides and Amines

The secondary amine of the piperidine ring is readily susceptible to N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can yield the corresponding N-alkylated piperidine. The use of a non-nucleophilic base such as potassium carbonate can facilitate this transformation.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. ajchem-a.comlibretexts.org These reactions are generally vigorous and may be performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. google.com The resulting amides are important synthetic intermediates.

The amides formed through N-acylation can be subsequently reduced to the corresponding tertiary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). masterorganicchemistry.comlibretexts.org This two-step process of N-acylation followed by reduction provides an alternative route to N-alkylated derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

Reactant Reagent Product Type
Piperidine Alkyl Halide (e.g., CH₃I) N-Alkyl Piperidine
Piperidine Acyl Chloride (e.g., CH₃COCl) N-Acyl Piperidine (Amide)
N-Acyl Piperidine Lithium Aluminum Hydride (LiAlH₄) N-Alkyl Piperidine (Amine)

Amine Exchange and Cyclization Reactions Involving the Piperidine Ring

The piperidine ring, particularly when functionalized with reactive groups, can participate in amine exchange and cyclization reactions. Amine exchange reactions, though less common for simple piperidines, can occur under specific conditions, particularly with catalysts that facilitate the cleavage and formation of carbon-nitrogen bonds.

More significantly, the presence of both a nucleophilic nitrogen and a hydroxyl group in [3-(Propan-2-yl)piperidin-3-yl]methanol allows for intramolecular cyclization reactions. For example, condensation with aldehydes can lead to the formation of bicyclic oxazolidine (B1195125) derivatives. researchgate.netnih.govnih.gov This reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization. researchgate.net Such cyclizations can be influenced by reaction conditions, including the choice of solvent and the presence of dehydrating agents. researchgate.net

Formation of Acid Addition Salts for Chemical Stability and Further Reaction

The basic nature of the piperidine nitrogen allows for the straightforward formation of acid addition salts upon treatment with a variety of inorganic and organic acids. nih.gov Commonly used acids include hydrochloric acid, sulfuric acid, and methanesulfonic acid. tdcommons.org The resulting salts, such as the hydrochloride salt, are typically crystalline solids with increased stability and improved handling characteristics compared to the free base. nih.gov Salt formation is also a common strategy to enhance the aqueous solubility of piperidine-containing compounds. nih.gov The formation of these salts is a reversible process, and the free base can be regenerated by treatment with a suitable base.

Reactions at the Primary Alcohol Group

The primary alcohol group in this compound offers another site for chemical modification, including oxidation, esterification, and etherification.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as those based on chromium (VI) or newer catalytic systems, can be employed to achieve the selective formation of the corresponding aldehyde. rsc.org Over-oxidation to the carboxylic acid can be a competing reaction, and careful control of the reaction parameters is often necessary.

Stronger oxidizing agents, or more forcing reaction conditions, will typically lead to the formation of the carboxylic acid. The presence of the basic piperidine nitrogen may require protection prior to oxidation, or the use of reaction conditions that are compatible with amines.

Esterification and Etherification Reactions for Functional Group Protection or Derivatization

The primary alcohol can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. libretexts.org This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to protect the hydroxyl group during subsequent reactions or to introduce a new functional moiety into the molecule.

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis). francis-press.com This reaction introduces an alkyl group to the oxygen atom of the hydroxyl group. Both esterification and etherification are valuable derivatization strategies for modifying the properties of the parent compound.

Table 2: Summary of Reactions at the Primary Alcohol Group

Reaction Type Reagent(s) Product Functional Group
Selective Oxidation Mild Oxidizing Agent Aldehyde
Oxidation Strong Oxidizing Agent Carboxylic Acid
Esterification Carboxylic Acid / Acyl Chloride / Acid Anhydride Ester
Etherification Alkyl Halide, Base Ether

Conversion to Halides and Other Electrophilic or Nucleophilic Functional Groups

The primary alcohol functionality of this compound is a key site for derivatization, allowing for its conversion into various other functional groups. These transformations are fundamental in modifying the compound's properties and for its potential use in further synthetic applications.

Conversion to Alkyl Halides:

The hydroxyl group can be replaced by a halogen atom to form the corresponding halide. Standard reagents for such transformations are applicable, although reaction conditions may need to be optimized to overcome the steric hindrance of the neopentyl-like environment of the primary alcohol.

Chlorination: Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common method for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The use of a base is crucial to neutralize the HCl generated during the reaction.

Bromination: Phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary alcohols to alkyl bromides. This reaction typically occurs under milder conditions than chlorination with SOCl₂.

Iodination: Alkyl iodides can be prepared from the corresponding alcohol using a mixture of iodine and triphenylphosphine (B44618) (the Appel reaction) or by the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone.

The reactivity of the primary alcohol in this compound towards these halogenating agents is expected to be somewhat diminished due to the steric bulk of the adjacent isopropyl group and the piperidine ring. This steric hindrance can slow down the rate of reaction compared to less hindered primary alcohols.

Conversion to Other Functional Groups:

Beyond halides, the hydroxymethyl group can be transformed into other important electrophilic or nucleophilic functionalities.

Sulfonate Esters (Tosylates, Mesylates): The alcohol can be converted into sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride), in the presence of a base. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for introducing a wide range of nucleophiles.

Ethers: Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, can be employed to form ethers.

Esters: Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for carboxylic acids) will yield the corresponding esters.

Amines: The alcohol can be converted to an amine through a two-step process involving initial conversion to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine.

Transformation Reagent(s) Product Functional Group
ChlorinationSOCl₂, pyridineAlkyl chloride
BrominationPBr₃Alkyl bromide
IodinationI₂, PPh₃Alkyl iodide
TosylationTsCl, pyridineTosylate
MesylationMsCl, Et₃NMesylate
EtherificationNaH, R-XEther
EsterificationRCOOH, H⁺ or RCOClEster
Amination1. TsCl, py 2. NH₃/RNH₂/R₂NHAmine

Reactions at the Isopropyl Moiety

The isopropyl group is generally less reactive than the primary alcohol and the piperidine ring. It consists of saturated C-H bonds, which are typically unreactive under mild conditions. However, under more forcing conditions, reactions at the isopropyl group can occur.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the isopropyl group can undergo free-radical halogenation. This reaction is generally not highly selective and can lead to a mixture of products, with halogenation occurring at both the methine and methyl positions of the isopropyl group. The tertiary C-H bond of the methine group is typically more susceptible to radical abstraction than the primary C-H bonds of the methyl groups.

Oxidation: Strong oxidizing agents under harsh conditions could potentially oxidize the isopropyl group, but such reactions would likely also affect the alcohol and the piperidine ring, leading to a complex mixture of products.

Given the presence of more reactive sites in the molecule, selective functionalization of the isopropyl group in this compound would be challenging and would likely require specialized reagents or catalytic systems.

Mechanistic Studies of Interactions with Biological Systems Non Clinical/non Applied Focus

Exploration of Molecular Interactions with Specific Biological Targets

The piperidine (B6355638) scaffold is a prevalent feature in a multitude of biologically active compounds, suggesting that [3-(propan-2-yl)piperidin-3-yl]methanol could potentially interact with various biological targets. However, it is crucial to note that to date, specific mechanistic studies for this compound have not been reported in publicly accessible scientific literature. The following sections, therefore, explore the potential molecular interactions based on the known activities of structurally related piperidine derivatives.

In Vitro Binding Affinity Studies with Enzymes (e.g., Histone Demethylases like KDM2b, Thymidylate Kinases)

The piperidine ring is a key structural component in various enzyme inhibitors. For instance, derivatives of piperidine have been investigated as inhibitors of Jumonji C (JmjC) domain-containing histone demethylases. nih.gov One such related enzyme is KDM2A, for which potent and selective inhibitors containing a 3-piperidine series have been developed. nih.gov Given this precedent, it is plausible that this compound could be evaluated for its binding affinity to histone demethylases like KDM2b.

Hypothetical binding affinity studies could be conducted using assays such as fluorescence polarization or isothermal titration calorimetry to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Illustrative Data Table: Hypothetical In Vitro Binding Affinities

Enzyme TargetAssay TypeHypothetical IC50 (µM)Notes
KDM2bBiochemical Assay>100No significant inhibition observed in this hypothetical screen.
Thymidylate KinaseEnzymatic Assay75.4Weak interaction suggested.

Characterization of Receptor Binding (e.g., Neurological Receptors for Piperidine Scaffolds)

The piperidine scaffold is a well-established pharmacophore for ligands targeting neurological receptors, including dopamine, serotonin, and sigma receptors. nih.govnih.gov The conformational rigidity of the piperidine ring, combined with the substitution pattern, can lead to high-affinity and selective binding. For example, various 3-substituted piperidine derivatives have been shown to interact with these central nervous system receptors. researchgate.net Therefore, this compound could be profiled for its binding affinity to a panel of neurological receptors. Radioligand binding assays are a standard method for such characterizations, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured.

Illustrative Data Table: Hypothetical Neurological Receptor Binding Profile

Receptor TargetRadioligandHypothetical Ki (nM)Receptor Subtype Selectivity
Sigma-1 (σ1R)³H-Pentazocine850Moderate affinity with potential for further optimization.
Dopamine D2[³H]Spiperone>10,000Negligible binding observed.
Serotonin 5-HT2A[³H]Ketanserin5,200Low affinity.

Investigation of Allosteric Modulation Mechanisms

Beyond direct competitive binding at the active or orthosteric site, molecules can act as allosteric modulators, binding to a different site on a protein to influence the receptor's response to its endogenous ligand. The piperidine moiety is present in compounds known to be allosteric modulators. nih.govwikipedia.org For instance, certain piperidine-containing compounds have been identified as positive allosteric modulators of muscarinic M1 receptors. nih.gov Studies to investigate potential allosteric modulation by this compound would involve functional assays in the presence of a known agonist to see if the compound enhances or diminishes the agonist's effect without competing for the same binding site.

Fundamental Biochemical Pathway Modulation

Enzymatic Kinetic Characterization of Inhibition or Activation Mechanisms

Should initial binding studies suggest an interaction with an enzyme, further enzymatic kinetic studies would be necessary to elucidate the mechanism of action. americanpeptidesociety.org These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. khanacademy.org This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots. khanacademy.orgacs.org Such analyses can reveal how the compound affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). americanpeptidesociety.org

Illustrative Data Table: Hypothetical Kinetic Parameters for an Enzyme Interaction

ParameterValue in Absence of CompoundValue in Presence of CompoundInferred Mechanism of Inhibition
Vmax100 µmol/min50 µmol/minNon-competitive
Km10 µM10 µM

Elucidation of Molecular Mechanisms of Action at Subcellular or Proteomic Levels

Understanding the broader cellular impact of a compound requires investigation at the subcellular and proteomic levels. While no such studies exist for this compound, general methodologies could be applied. Techniques such as cellular thermal shift assays (CETSA) could identify direct protein targets within a cell. Furthermore, proteomic approaches, like quantitative mass spectrometry, could be employed to analyze changes in protein expression or post-translational modifications in cells treated with the compound, offering insights into the biochemical pathways it may modulate.

Information regarding the chemical compound this compound is not available in the public domain, preventing a detailed analysis of its mechanistic and structure-activity relationships.

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed studies were identified for the compound this compound. Consequently, the requested in-depth article focusing solely on its "" and "Structure-Activity Relationship (SAR) Studies at a Molecular Level, Excluding Efficacy in Organisms" cannot be generated.

The strict adherence to the provided outline and the focus on this specific molecule, as per the user's instructions, cannot be fulfilled due to the absence of published research on its interactions with biological systems at a molecular level. Any attempt to provide such an analysis would be speculative and would contravene the core requirement of scientific accuracy.

A table of the mentioned compound is provided below.

Future Research Directions and Unexplored Avenues for 3 Propan 2 Yl Piperidin 3 Yl Methanol

Development of Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for piperidine (B6355638) derivatives is a growing area of focus. researchgate.netnih.gov Future research should prioritize the application of green chemistry principles to the synthesis of [3-(Propan-2-yl)piperidin-3-yl]methanol. This includes the exploration of methods that reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. rasayanjournal.co.in

Key areas for investigation include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: Utilizing heterogeneous or homogeneous catalysts for the reduction of a corresponding substituted pyridine could offer a more sustainable alternative to traditional reducing agents. youtube.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product can significantly reduce the number of synthetic steps, solvent usage, and waste generation. ajchem-a.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, while also minimizing solvent volumes and improving safety.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents in the synthesis can drastically reduce the environmental impact. ajchem-a.comrsc.org

Ultrasonic and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption. rasayanjournal.co.inajchem-a.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Piperidines
ParameterConventional SynthesisPotential Green Synthesis
SolventsOften relies on volatile and hazardous organic solvents.Water, supercritical fluids, ionic liquids, or solvent-free conditions. rasayanjournal.co.inajchem-a.com
CatalystsMay use stoichiometric amounts of toxic reagents.Recyclable heterogeneous or biodegradable catalysts. ajchem-a.com
Energy ConsumptionOften requires prolonged heating.Microwave or ultrasonic irradiation for faster reactions. rasayanjournal.co.inajchem-a.com
Waste GenerationCan produce significant amounts of byproducts.Atom-economical reactions like MCRs to minimize waste. ajchem-a.com

Advanced Computational Design of Novel Derivatives with Enhanced Molecular Specificity

Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of this compound with improved biological activity and specificity. rsc.org By simulating interactions at the molecular level, researchers can predict the binding affinity of new compounds to specific biological targets, thereby guiding synthetic efforts. nih.gov

Future computational studies could focus on:

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for biological activity and using this model to design new derivatives.

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the active sites of various enzymes and receptors to identify promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the compound and its derivatives when bound to a target protein to better understand the stability and nature of the interaction. nih.gov

Quantum Mechanics (QM) Calculations: Investigating the electronic properties of the molecule to understand its reactivity and interaction with biological targets at a deeper level.

Table 2: Computational Tools for Derivative Design
Computational MethodApplication in Designing Derivatives
Pharmacophore ModelingGeneration of new molecular scaffolds with desired biological activity.
Molecular DockingPrediction of binding modes and affinities to target proteins. nih.gov
Molecular Dynamics SimulationsAssessment of the stability of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of the biological activity of novel compounds based on their chemical structure. researchgate.net

Exploration of New Biological Interaction Mechanisms and Previously Unidentified Targets

The piperidine scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could interact with a variety of biological targets. ijnrd.org Future research should aim to identify and characterize these interactions.

Potential avenues for exploration include:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify novel activities.

Chemical Proteomics: Using chemical probes based on the this compound scaffold to identify its protein binding partners in complex biological systems.

Phenotypic Screening: Assessing the effects of the compound and its derivatives on cellular models of disease to uncover novel therapeutic applications.

Dual-Targeting Ligands: The piperidine moiety is a key structural element in compounds that can interact with multiple targets, such as histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov Designing derivatives of this compound that can modulate more than one target could lead to novel therapeutic strategies.

Integration into More Complex Molecular Architectures (e.g., Macrocycles, Conjugates)

Incorporating the this compound scaffold into larger and more complex molecular architectures could lead to compounds with novel properties and applications.

Future synthetic efforts could focus on:

Macrocyclization: The synthesis of macrocycles containing the this compound unit could lead to compounds with unique conformational properties and enhanced binding affinities for specific targets.

Drug Conjugates: Linking this compound to other pharmacologically active molecules, peptides, or antibodies could result in targeted drug delivery systems or compounds with synergistic activities.

Polymer Functionalization: Incorporating the this compound moiety into polymers could lead to new materials with interesting properties for applications in drug delivery, catalysis, or materials science.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netnih.gov These technologies can be applied to accelerate the design and synthesis of novel derivatives of this compound.

Key applications of AI and ML include:

De Novo Drug Design: Using generative models to design novel molecules with desired properties based on the this compound scaffold. researchgate.net

Predictive Modeling: Training ML models to predict the biological activity, physicochemical properties, and toxicity of virtual compounds, allowing for the rapid screening of large chemical spaces. mdpi.com

Retrosynthesis Prediction: Employing AI algorithms to predict optimal synthetic routes for new derivatives, saving time and resources in the laboratory.

Reaction Optimization: Using ML to optimize reaction conditions, leading to improved yields and purity.

Multi-Omics Approaches to Understand Systemic Interactions at a Molecular Level

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which involve the analysis of the genome, proteome, transcriptome, and metabolome, can provide a holistic view of the molecular changes induced by a compound. youtube.com

Future research in this area could involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected biological pathways.

Proteomics: Identifying changes in protein expression and post-translational modifications to understand the compound's mechanism of action.

Metabolomics: Studying changes in the levels of small molecule metabolites to gain insights into the metabolic pathways affected by the compound.

Integrated Multi-Omics Analysis: Combining data from different omics platforms to construct a comprehensive picture of the compound's systemic effects and to identify potential biomarkers of its activity. youtube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(Propan-2-yl)piperidin-3-yl]methanol, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(propan-2-yl)piperidin-3-one using sodium borohydride or lithium aluminum hydride in methanol/THF under inert conditions. Key parameters include temperature control (0–25°C), stoichiometric excess of the reducing agent (1.2–1.5 eq.), and reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction purification via column chromatography (gradient elution) is recommended .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to confirm the piperidine ring substitution pattern and methanol group integration.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Critical factors include crystal quality (diffraction limit >0.8 Å) and hydrogen atom positioning via difference Fourier maps .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s face velocity to mitigate inhalation risks (H335).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (OSHA Class 3 guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives against neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligands (e.g., 3^3H-labeled compounds) in competitive binding studies with serotonin/dopamine receptors. Include positive controls (e.g., fluoxetine for serotonin transporters) and calculate IC50_{50} values via nonlinear regression .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells using fluorescent probes (e.g., Fura-2 AM) .

Q. How should contradictory LogP values for structurally similar piperidine-methanol derivatives be resolved?

  • Methodological Answer :

  • Experimental Validation : Perform shake-flask assays (octanol/water partitioning) at pH 7.4 with HPLC-UV quantification.
  • Computational Cross-Check : Compare results with software predictions (e.g., MarvinSketch, ACD/Labs) and adjust for stereoelectronic effects (e.g., intramolecular H-bonding in the methanol group) .

Q. What computational strategies are effective for modeling the conformational flexibility of this compound in drug design?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze RMSD/RMSF to identify stable chair/boat conformations of the piperidine ring.
  • Docking Studies : Use AutoDock Vina with flexible ligand sampling to assess binding poses in active sites (e.g., kinase domains) .

Q. What experimental approaches are suitable for investigating stereochemical effects in enantiomeric forms of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min). Monitor enantiomeric excess (ee) via polarimetry or chiral shift 1H^1H-NMR with Eu(hfc)3_3 .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to control stereochemistry at the piperidine C3 position .

Q. How can metabolic stability studies for this compound be optimized in preclinical research?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion using LC-MS/MS (e.g., MRM transitions for m/z 184 → 166).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC50_{50} values in a 96-well format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.